molecular formula C21H17FN4O2S2 B2610846 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 866346-79-4

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2610846
CAS No.: 866346-79-4
M. Wt: 440.51
InChI Key: WGWVQQRYMYMXBN-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Biological Activity

The compound 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a hybrid molecule that combines imidazole and thiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Imidazole Ring : Contributes to the biological reactivity and interaction with various biological targets.
  • Thiazole Moiety : Known for its role in anticancer and antimicrobial activities.
  • Fluorophenyl and Methoxyphenyl Substituents : These groups enhance lipophilicity and influence the compound's binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring imidazole and thiazole rings. The presence of these moieties has been associated with significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of cell signaling pathways. Specifically, it may inhibit anti-apoptotic proteins like Bcl-2, thereby promoting cell death in tumor cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)25.72 ± 3.95
U251 (Glioblastoma)< 10
A431 (Skin)< 20

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The thiazole component is particularly noted for enhancing antibacterial efficacy.

  • In vitro Studies : Various derivatives of thiazole have demonstrated significant antibacterial activity, often outperforming standard antibiotics.
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Case Studies

  • Cytotoxicity in Cancer Models : In a study involving human glioblastoma cells, the compound exhibited a strong cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its effectiveness against cancer cells.
  • Antibacterial Efficacy : Another study evaluated the antimicrobial activity of similar thiazole derivatives, revealing that compounds with electron-donating groups exhibited enhanced activity against resistant strains of bacteria. This suggests that modifications to the phenyl groups can significantly impact antibacterial potency.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c1-28-16-8-4-13(5-9-16)18-20(30-12-17(27)24-21-23-10-11-29-21)26-19(25-18)14-2-6-15(22)7-3-14/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWVQQRYMYMXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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